(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride, with the Chemical Abstracts Service (CAS) number 1286208-33-0, is a compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a nitro group and a pyrrolidinyl ether moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a phosphodiesterase inhibitor.
The compound can be sourced from various chemical suppliers and is often listed in databases such as PubChem and Key Organics, which provide detailed specifications including molecular formula and purity levels. The molecular formula for (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is C9H12ClN3O3, with a molecular weight of 245.66 g/mol .
The synthesis of (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of 2-(pyrrolidin-3-yloxy)pyridine using nitric acid in an appropriate solvent, followed by purification steps such as recrystallization or chromatography.
(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride can participate in various chemical reactions typical of heterocyclic compounds:
These reactions are often utilized in medicinal chemistry to modify the compound for enhanced biological activity or selectivity against specific targets.
The mechanism of action for (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride primarily involves its role as an inhibitor of phosphodiesterase enzymes. By inhibiting these enzymes, the compound increases intracellular levels of cyclic nucleotides, leading to various downstream effects such as vasodilation and modulation of cellular signaling pathways.
Studies have shown that compounds similar to (R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride exhibit significant biological activity against certain cancer cell lines and other diseases influenced by cyclic nucleotide signaling .
(R)-3-Nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride has potential applications in:
This compound exemplifies the utility of heterocyclic compounds in drug discovery and development, highlighting its relevance in contemporary medicinal chemistry research.
The chiral pyrrolidin-3-ol moiety is typically sourced from (R)-proline or its derivatives via stereospecific reduction. Lithium aluminum hydride (LiAlH₄) reduction of (R)-proline methyl ester achieves (R)-3-hydroxypyrrolidine in yields exceeding 80%, preserving stereochemical integrity with >99% enantiomeric excess (ee) [3]. Alternative reductants like LiBH₄ offer improved functional group tolerance for complex intermediates. Subsequent O-alkylation with activated pyridines (e.g., 2-chloro-3-nitropyridine) requires stringent control of reaction conditions—anhydrous DMF at 60–80°C with inorganic bases (K₂CO₃ or Cs₂CO₃) minimizes racemization [3] [6]. A notable optimization employs in situ protection: transient silylation of the pyrrolidinol hydroxyl group prevents N-alkylation side reactions, boosting coupling efficiency to >90% [4].
Table 2: Comparative Analysis of Pyrrolidin-3-ol Synthesis Routes
Method | Reagent/Catalyst | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
LiAlH₄ Reduction | LiAlH₄, THF, 0°C to rt | 82–88 | >99 | High stereoselectivity |
Ru-Catalyzed Hydrogenation | Ru-complex, H₂ (50 atm) | 25 | 95 | Catalytic, no hydrides |
Reductive Ring Opening | Ru/C, H₂ (autoclave) | 67 | >99 | Uses piperazine precursors |
Nitropyridine synthesis demands precise electronic control to achieve regioselective nitro-group placement. 2,6-Dichloropyridine serves as a precursor for C-3 nitration, where the electron-withdrawing chlorine atoms enhance electrophilic substitution at the meta-position [6]. Reaction with fuming nitric acid in sulfolane (tetramethylene sulfone) at –10°C achieves 85% regioselectivity for 2,6-dichloro-3-nitropyridine, minimizing dinitration byproducts [6] [8]. Computational solvent selection models highlight sulfolane’s superiority: its high dipole moment (4.81 D) facilitates nitronium ion (NO₂⁺) dissociation, while its aprotic nature suppresses hydrolysis [4]. Post-reaction, crystallization from heptane/ethyl acetate yields 98% pure product. For late-stage nitration of functionalized pyridines, silver nitrate with iodine in acetonitrile enables radical-based C–H nitration, though yields are moderate (45–60%) [6].
Solvent Optimization Insights: Model-based solvent selection (CAMbD) balances reaction kinetics and separation efficiency. For integrated synthesis-crystallization workflows, sulfolane reduces the process E-factor (environmental impact metric) by 40% compared to DMF by eliminating solvent swaps and enhancing crystal recovery [4].
Acidification of the free base to the hydrochloride salt is critical for stability and crystallinity. Solvent blends like isopropanol/water (9:1 v/v) enable high-yield (92%) precipitation of the hydrochloride salt due to polarity-driven supersaturation [3] [4]. Anti-solvent crystallization using methyl tert-butyl ether (MTBE) in a controlled feed rate (0.5 mL/min) yields particles with uniform morphology (needle-like crystals, 50–100 μm). Multi-objective optimization reveals trade-offs: ethanol provides superior crystal yield (95%), but acetone/MTBE mixtures reduce solvent consumption by 30% while maintaining >90% purity [4]. Crystallization dynamics are pH-sensitive; maintaining pH <3.0 during acidification prevents free base oiling-out. X-ray diffraction confirms salt formation via characteristic Cl⁻⋯H–N⁺ hydrogen-bonding motifs [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: